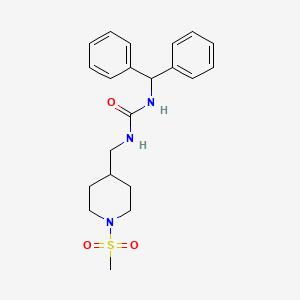

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Description

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a benzhydryl group, a piperidine ring, and a urea moiety

Properties

IUPAC Name |

1-benzhydryl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-28(26,27)24-14-12-17(13-15-24)16-22-21(25)23-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWGFSXWZCTDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves multiple steps:

Formation of the Benzhydryl Intermediate: The benzhydryl chloride is reacted with a piperidine derivative to form the benzhydryl-piperidine intermediate.

N-Sulfonation: The intermediate is then subjected to N-sulfonation using sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine.

Urea Formation: The final step involves the reaction of the sulfonated intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Halogenated benzhydryl derivatives.

Scientific Research Applications

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the sulfonyl and urea groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: Similar structure but lacks the urea moiety.

N-(piperidin-4-yl)benzamide: Contains a piperidine ring and a benzamide group but lacks the benzhydryl and sulfonyl groups.

Uniqueness: 1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is unique due to the combination of its benzhydryl, sulfonyl, and urea functionalities. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

1-Benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, identified by its CAS number 1234980-86-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse scientific literature.

Synthesis

The synthesis of 1-benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea involves several key steps:

- Formation of the Benzhydryl Intermediate : Reaction of benzhydryl chloride with a piperidine derivative.

- N-Sulfonation : The intermediate undergoes N-sulfonation using sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine.

- Urea Formation : The final product is synthesized by reacting the sulfonated intermediate with an isocyanate.

The overall reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that compounds similar to 1-benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea exhibit significant antimicrobial activity. For example, studies have shown that certain urea derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 50 to 400 µg/mL, suggesting moderate to good antibacterial activity.

The proposed mechanism of action for this compound involves modulation of specific molecular targets within microbial cells. This includes interference with bacterial cell wall synthesis and disruption of essential metabolic pathways. Further studies are required to elucidate the precise molecular interactions and pathways affected by this compound.

Study on Antimicrobial Activity

A recent study evaluated a series of urea analogs, including derivatives similar to 1-benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, for their antimicrobial properties. The results indicated that several analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics like ampicillin .

Comparison with Similar Compounds

To highlight the uniqueness of 1-benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine | Lacks urea moiety | Limited antimicrobial activity |

| N-(piperidin-4-yl)benzamide | Contains piperidine but no benzhydryl or sulfonyl groups | Moderate antibacterial properties |

The combination of benzhydryl, sulfonyl, and urea functionalities in 1-benzhydryl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.